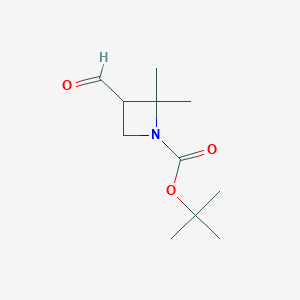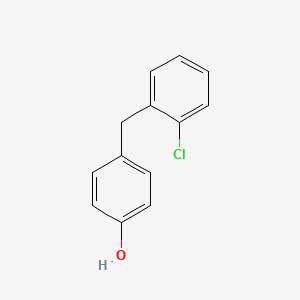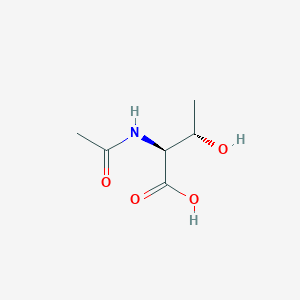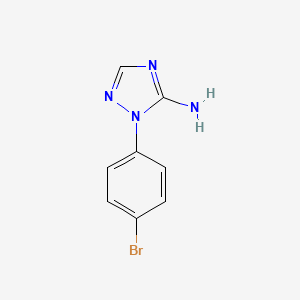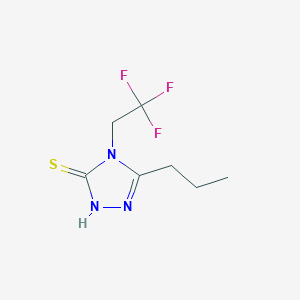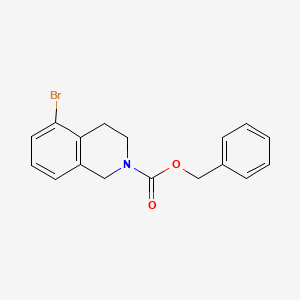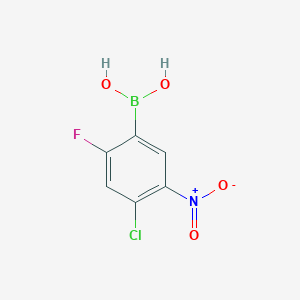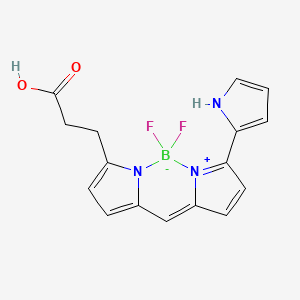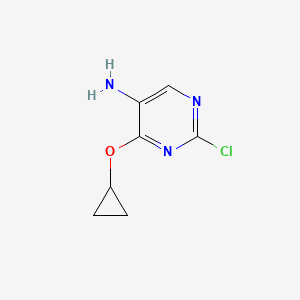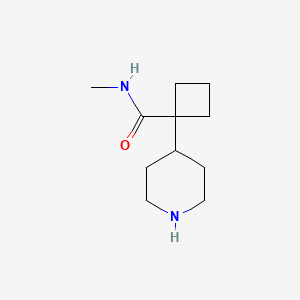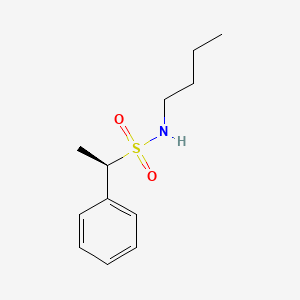
(1R)-N-butyl-1-phenylethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-N-butyl-1-phenylethane-1-sulfonamide is an organic compound characterized by its unique structural configuration This compound features a butyl group attached to a phenylethane backbone, with a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-butyl-1-phenylethane-1-sulfonamide typically involves the reaction of 1-phenylethane-1-sulfonyl chloride with butylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Reactants: 1-phenylethane-1-sulfonyl chloride and butylamine.
Solvent: Anhydrous dichloromethane or another suitable non-polar solvent.
Catalyst: Triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-N-butyl-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, alkoxides, or thiolates.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
(1R)-N-butyl-1-phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-N-butyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butyl-1-phenylethane-1-sulfonamide: Lacks the (1R) configuration, which may affect its biological activity.
N-methyl-1-phenylethane-1-sulfonamide: Contains a methyl group instead of a butyl group, leading to different chemical properties.
N-ethyl-1-phenylethane-1-sulfonamide: Contains an ethyl group, which may influence its reactivity and applications.
Uniqueness
(1R)-N-butyl-1-phenylethane-1-sulfonamide is unique due to its specific (1R) configuration, which can significantly impact its interaction with biological targets and its overall chemical behavior. This stereochemistry can lead to distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H19NO2S |
|---|---|
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
(1R)-N-butyl-1-phenylethanesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-10-13-16(14,15)11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3/t11-/m1/s1 |
Clé InChI |
MGMVSRRPRMTHKQ-LLVKDONJSA-N |
SMILES isomérique |
CCCCNS(=O)(=O)[C@H](C)C1=CC=CC=C1 |
SMILES canonique |
CCCCNS(=O)(=O)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


